molecular formula C16H22O2 B13593718 Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate

Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate

Cat. No.: B13593718
M. Wt: 246.34 g/mol
InChI Key: MYFRZFAVAZILOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl pentacyclo[63002,603,1005,9]undecane-4-carboxylate is a complex organic compound characterized by its unique pentacyclic structure This compound is part of the trishomocubane family, known for its rigid and highly strained molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate typically involves the rearrangement of Cookson’s diketone. This process includes the use of chlorosulfonic acid in chloroform, followed by acidic hydrolysis to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate involves its interaction with specific molecular targets. The rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one: A closely related compound with a ketone group instead of the ester.

    Trishomocubane derivatives: Other derivatives with different functional groups attached to the pentacyclic core.

Uniqueness

Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its chemical reactivity and potential applications. Its rigid structure also makes it a valuable scaffold for designing new molecules with specific properties.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate

InChI

InChI=1S/C16H22O2/c1-16(2,3)18-15(17)14-12-8-4-6-7-5-9(10(6)12)13(14)11(7)8/h6-14H,4-5H2,1-3H3

InChI Key

MYFRZFAVAZILOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2C3CC4C2C5C1C3C4C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.